2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone

Description

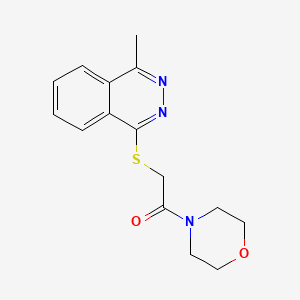

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone is a synthetic compound featuring a phthalazine core substituted with a methyl group at the 4-position and a thioether-linked morpholinoethanone moiety. Phthalazine derivatives are recognized for their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and antimicrobial activities . The morpholinoethanone group, a common pharmacophore, enhances solubility and modulates interactions with biological targets.

Properties

IUPAC Name |

2-(4-methylphthalazin-1-yl)sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-11-12-4-2-3-5-13(12)15(17-16-11)21-10-14(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAWMDXQYHSYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of a base such as cesium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.

Biology: It has been investigated for its role in modulating various biological pathways, making it a valuable tool in biological research.

Mechanism of Action

The mechanism of action of 2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone, highlighting differences in substituents, synthesis, and inferred properties:

Key Comparative Insights:

Core Heterocycles: The phthalazine core in the target compound contrasts with imidazothiazole (C₁₃H₁₇N₃O₂S) and indole (C₁₅H₁₇N₃O₃) in analogs. The 4-aminophenyl group in C₁₂H₁₆N₂O₂ provides electron density for hydrogen bonding, whereas the methylphthalazine-thioether in the target compound may enhance lipophilicity .

Synthetic Complexity: The target compound’s synthesis likely requires specialized thiol-phthalazine intermediates, contrasting with simpler routes for 1-(4-aminophenyl)-2-morpholinoethan-1-one (nucleophilic substitution + reduction) . Commercial availability of indole derivatives (e.g., C₁₅H₁₇N₃O₃) suggests scalability advantages .

Functional Groups :

- The thioether linkage in the target compound may confer greater oxidative stability compared to oxygen-linked analogs.

- Aldehyde-containing analogs (e.g., C₁₅H₁₇N₃O₃) offer sites for further functionalization, unlike the target compound’s stable thioether .

Research Findings and Implications

- Pharmacological Potential: While direct bioactivity data for the target compound are absent, phthalazine derivatives are well-documented for anticonvulsant and anti-inflammatory effects . The morpholino group likely enhances solubility, as seen in analogs like C₁₃H₁₇N₃O₂S .

- Metabolic Stability : Thioether linkages generally resist enzymatic cleavage better than ethers, suggesting improved pharmacokinetics for the target compound .

- Crystallinity and Formulation : High-resolution crystallographic data (e.g., RES = 1.34 Å for C₁₃H₁₇N₃O₂S) highlight the importance of structural characterization for optimizing drug formulations .

Biological Activity

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thioether linkage, which is known to influence biological activity significantly.

Antimicrobial Activity

Studies have shown that compounds containing thioether functionalities exhibit notable antimicrobial properties. In vitro assays indicated that this compound has a significant inhibitory effect against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing promising results for potential therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anticancer Properties

Recent research has highlighted the compound's cytotoxic effects on cancer cell lines. The compound was tested against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that this compound induces apoptosis in these cells, with IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

The mechanism through which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress is a known pathway for inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of various thioether compounds was assessed, with this compound showing superior activity compared to standard antibiotics. The study concluded that this compound could serve as a basis for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A recent publication by Johnson et al. (2024) focused on the anticancer properties of the compound, demonstrating its ability to induce apoptosis in MCF-7 cells through ROS-mediated pathways. The authors suggested further investigation into its potential as an adjunct therapy in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.